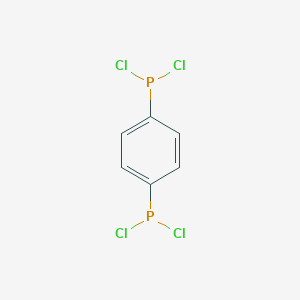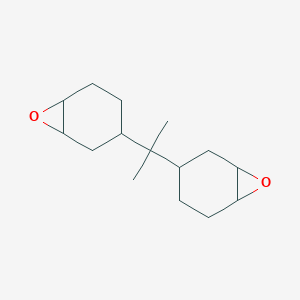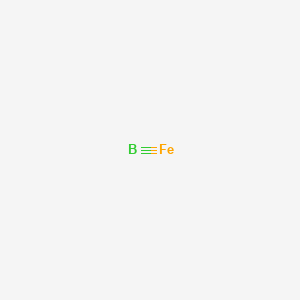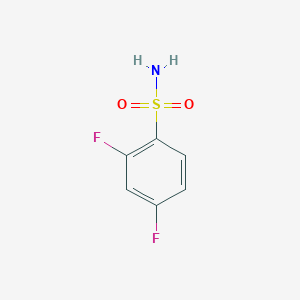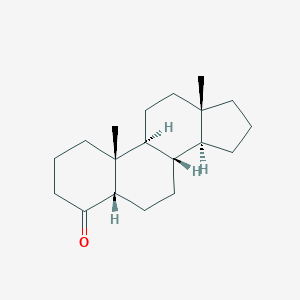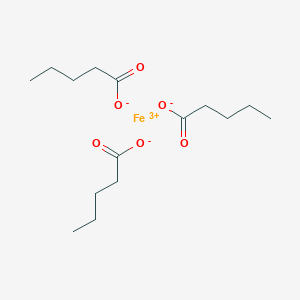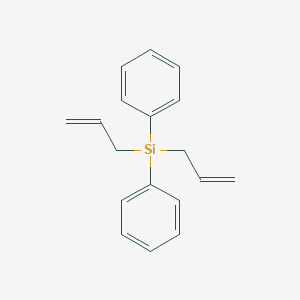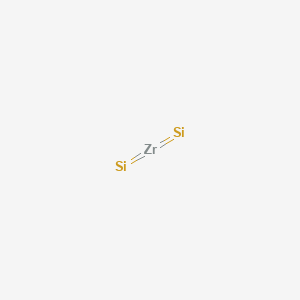
Siliciure de zirconium
Vue d'ensemble
Description
Zirconium silicide is a compound of zirconium and silicon, known for its formation at the interface between silicon substrates and zirconium films. It is synthesized through various methods, including pulsed laser deposition, which contributes to the formation of Zr₂Si by facilitating the inter-diffusion of Si and Zr atoms. Its synthesis conditions significantly affect its resistivity, highlighting the importance of synthesis methods in determining its physical properties (Liu et al., 2014).
Synthesis Analysis
Zirconium silicide can be synthesized through mechanochemical synthesis, involving ball-milling that triggers a self-propagating high-temperature synthesis (SHS) reaction. This method results in the formation of various zirconium silicide phases, including ZrSi₂, ZrSi, Zr₅Si₃, and Zr₂Si, depending on the composition of Zr/Si powder mixtures (Yen, 1998). Additionally, the rapid and cost-effective combustion synthesis technique using ZrSiO₄-Mg mixtures has been employed, confirming the formation of ZrSi, ZrSi₂, Zr₅Si₃, and Zr₃Si₂ phases (Cho et al., 2010).
Molecular Structure Analysis
Zirconium palladium silicide, ZrPd₃Si₃, has been synthesized, displaying a new structure type. It crystallizes in the orthorhombic space group Cmcm, featuring Si₂ pairs and an extensive network of metal-metal bonds, contributing to its weakly metallic behavior and room-temperature resistivity of 1.7 × 10^-3 Ω cm (Wang & Mar, 1999).
Chemical Reactions and Properties
Zirconium silicides undergo various chemical reactions, including the formation of zirconium hydrides upon hydrogenolysis of zirconium-carbon bonds. This reaction results in the formation of highly reactive hydride intermediates, which further interact with siloxane ligands to form zirconium hydrides and silicon hydrides (Rataboul et al., 2004).
Physical Properties Analysis
The physical properties of zirconium silicides, such as thermal and structural stability, have been extensively studied. Zirconium silicide exhibits superior oxidation resistance at elevated temperatures, maintaining superhydrophilicity and significantly increasing the Leidenfrost temperature, which is crucial for applications in nuclear accident tolerant fuel cladding (Lee et al., 2019).
Chemical Properties Analysis
The chemical properties of zirconium silicide include its reactivity and stability under various conditions. For instance, ultrathin ZrO₂ films prepared by chemical vapor deposition on silicon substrates demonstrate the chemical stability of zirconium silicide up to 800°C. However, a reaction forming zirconium silicide occurs above 900°C in vacuum, indicating its chemical reactivity at high temperatures (Jeon, White, & Kwong, 2001).
Applications De Recherche Scientifique
Application dans les réacteurs rapides refroidis au gaz
Le siliciure de zirconium est un matériau réflecteur lourd particulièrement efficace pour les applications dans les réacteurs rapides refroidis au gaz (GFR), tels que le module multiplicateur d'énergie (EM2) et le réacteur modulaire rapide (FMR) de General Atomics . La fabricabilité d'un composé Zr3Si2 de haute densité a été étudiée à l'aide de méthodes de pressage à chaud et de frittage par étincelles de plasma . Les propriétés thermiques étaient conformes à celles nécessaires pour une utilisation dans les conditions de fonctionnement des GFR .
Utilisation dans l'industrie des semi-conducteurs
Les silicures sont utilisés à diverses étapes de la fabrication de dispositifs semi-conducteurs, notamment le dépôt, la diffusion et la formation de contacts . L'une des fonctions principales des silicures dans la fabrication des semi-conducteurs est d'améliorer la conductivité électrique entre les différentes couches du dispositif semi-conducteur .
Application dans la vulcanisation
Le this compound a été étudié pour ses effets sur les propriétés de vulcanisation, mécaniques et de résistance à l'ablation des composites de caoutchouc de silicone céramifiable .
4. Utilisation comme matière première pour la céramique fine Le this compound est utilisé comme poudre de matière première pour la céramique fine dans la production de creusets pour la production de films minces de semi-conducteurs <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20
Mécanisme D'action
Target of Action
Zirconium silicide (ZrSi2) is primarily used as a heavy reflector material in the field of nuclear reactors . It is particularly effective for application to a Gas-cooled Fast Reactor (GFR) such as the General Atomics Energy Multiplier Module (EM2) and Fast Modular Reactor (FMR) .
Mode of Action
It is used in the manufacturing of high-density compounds using hot-pressing and spark-plasma-sintering methods . The microstructure, composition, and thermal properties of the resulting hot-pressed material are measured, resulting in a 96% relative density and a 96% phase pure material .
Biochemical Pathways
It plays a crucial role in the field of nuclear reactors due to its high thermal properties and resistance to neutron irradiation .
Result of Action
The introduction of zirconium silicide results in a material with high thermal properties consistent with those necessary for use under GFR operating conditions . The structural and dimensional stability of the material is also measured before and after neutron irradiation up to 10^17 n/cm^2 in the research reactor, resulting in an average linear dimensional change of <0.12% . The preliminary irradiation tests also confirmed the micromechanical stability of the Zr3Si2 phase, with no evidence of microcracking after irradiation .
Action Environment
The action of zirconium silicide is influenced by environmental factors such as temperature and irradiation conditions. Further irradiation tests under high-temperature and high-irradiation conditions will be required to qualify the material for GFR applications . The results of the irradiation tests verify the fabrication method of Zr3Si2 for nuclear applications .
Orientations Futures
Zirconium silicate is a heavy reflector material particularly effective for application to a Gas-cooled Fast Reactor (GFR) such as the General Atomics Energy Multiplier Module (EM 2) and Fast Modular Reactor (FMR) . Further irradiation tests under high-temperature and high-irradiation conditions will be required to qualify the material for GFR applications .
Propriétés
InChI |
InChI=1S/2Si.Zr | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIKIPCNQLUSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Zr]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZrSi2, Si2Zr | |
| Record name | zirconium silicide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; [MSDSonline] | |
| Record name | Zirconium silicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12039-90-6, 12138-26-0 | |
| Record name | Zirconium silicide (ZrSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium silicide (ZrSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium silicide (ZrSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zirconium silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)


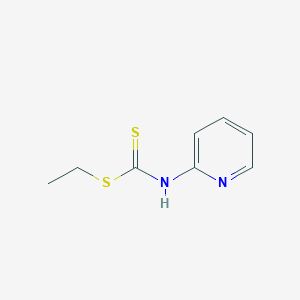
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
